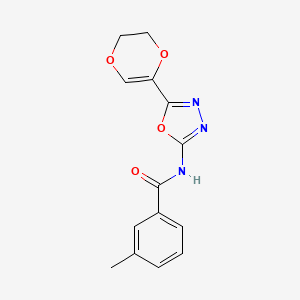

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide

Description

N-(5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 5,6-dihydro-1,4-dioxin moiety and a 3-methylbenzamide group. The oxadiazole ring is known for its electron-deficient nature, enabling π-π stacking interactions, while the dihydrodioxin contributes to conformational flexibility.

Properties

IUPAC Name |

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c1-9-3-2-4-10(7-9)12(18)15-14-17-16-13(21-14)11-8-19-5-6-20-11/h2-4,7-8H,5-6H2,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPPIJCJJRDPPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=COCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 1,3,4-oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The 5,6-dihydro-1,4-dioxin moiety can be introduced via a Diels-Alder reaction between a suitable diene and dienophile. Finally, the benzamide group is attached through an amidation reaction, often using coupling reagents like EDCI or DCC to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties and applications.

Scientific Research Applications

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.

Medicine: The compound’s potential biological activity, such as antimicrobial or anticancer properties, is being explored for therapeutic applications.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

N-[5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide (BK47332)

Structural Differences :

- The acetamide group replaces the 3-methylbenzamide in the target compound.

- Molecular weight: 211.17 g/mol (vs. ~325 g/mol for the target compound).

Implications :

- Reduced steric bulk and lower molecular weight may enhance solubility but decrease binding affinity to hydrophobic targets.

| Property | Target Compound | BK47332 |

|---|---|---|

| Molecular Formula | C₁₅H₁₄N₃O₄ | C₈H₉N₃O₄ |

| Molecular Weight | ~325 g/mol | 211.17 g/mol |

| Key Functional Groups | 3-Methylbenzamide | Acetamide |

N-[5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-(N-methyl-N-phenylsulfamoyl)benzamide

Structural Differences :

- A sulfamoyl group (N-methyl-N-phenylsulfamoyl) replaces the 3-methylbenzamide.

Implications :

- The sulfamoyl group introduces strong electron-withdrawing effects, which may enhance metabolic stability but reduce bioavailability due to increased polarity.

- Potential for enhanced kinase inhibition due to sulfonamide’s role in ATP-binding pocket interactions .

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide

Structural Differences :

- The oxadiazole ring contains a thioxo (S=O) group instead of an oxygen atom.

- A 4-chlorobenzamide group replaces the 3-methylbenzamide.

Implications :

N-(5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

Structural Differences :

- A cyclohexanecarboxamide group replaces the 3-methylbenzamide.

Implications :

- Conformational flexibility of the cyclohexane may affect target selectivity .

Biological Activity

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a 1,3,4-oxadiazole ring and a 1,4-dioxin moiety. Research into its biological activity suggests promising applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial therapy.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. Its mechanism of action may involve:

- Inhibition of Enzymes : The compound may inhibit critical enzymes involved in cell proliferation and survival, such as thymidylate synthase and histone deacetylases (HDAC) .

- Induction of Apoptosis : By targeting specific signaling pathways, it can induce programmed cell death in malignant cells .

- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or interfere with essential bacterial enzymes .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Case Studies

Recent studies have highlighted the efficacy of oxadiazole derivatives in cancer treatment. For instance:

-

Study on Anticancer Properties :

- A study evaluated various 1,3,4-oxadiazole derivatives against different cancer cell lines. The results indicated that modifications to the oxadiazole scaffold significantly enhanced cytotoxicity towards malignant cells.

- Specific derivatives demonstrated high selectivity against breast cancer (MCF-7) and prostate cancer (DU-145) cell lines, suggesting that structural modifications can optimize therapeutic potential .

-

Antimicrobial Activity Assessment :

- Another research focused on the antimicrobial properties of oxadiazole compounds. The findings revealed that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria by inhibiting bacterial growth through enzyme inhibition mechanisms .

Research Findings

Recent literature emphasizes the diverse biological activities associated with 1,3,4-oxadiazole derivatives. Key findings include:

- Cytotoxicity : The introduction of various substituents on the oxadiazole ring has been shown to enhance cytotoxic effects against cancer cells by targeting specific enzymes involved in cell cycle regulation .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with target proteins such as HDAC and thymidylate synthase. These studies suggest that structural modifications can lead to improved binding and efficacy .

Q & A

Q. What synthetic routes and analytical methods are recommended for synthesizing and characterizing this compound?

Methodological Answer: The compound can be synthesized via multi-step reactions involving oxadiazole ring formation and benzamide coupling. A typical approach (derived from structural analogs) includes:

- Step 1: Formation of the oxadiazole core using hydrazide precursors and cyclization agents like phosphoryl chloride (POCl₃) or carbodiimides.

- Step 2: Coupling the oxadiazole intermediate with 3-methylbenzoyl chloride in the presence of a base (e.g., pyridine) and a catalyst (e.g., 4B molecular sieves) to form the final benzamide derivative .

Characterization: - NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and purity.

- ESI-MS for molecular weight validation.

- HPLC (≥95% purity threshold) to assess purity and stability .

Basic Research Question

Q. Which in vitro assays are appropriate for preliminary evaluation of antimicrobial activity?

Methodological Answer:

- Bacterial growth inhibition assays against Gram-positive pathogens (e.g., Staphylococcus aureus), using microbroth dilution to determine MIC (Minimum Inhibitory Concentration) .

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

- Nematode survival models (e.g., C. elegans-MRSA infection) for translational relevance .

- Enzyme inhibition assays (e.g., lipoxygenase or cholinesterase) to probe mechanistic pathways .

Advanced Research Question

Q. How can synthesis yield and purity be optimized during scale-up?

Methodological Answer:

- Catalyst optimization: Use 4B molecular sieves to enhance coupling efficiency and reduce side reactions .

- Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.

- Temperature control: Maintain 60–80°C during cyclization to balance reaction rate and by-product formation .

- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for high-purity isolation .

Advanced Research Question

Q. How can discrepancies between in vitro enzyme inhibition and in vivo efficacy be resolved?

Methodological Answer:

- Cross-validation: Replicate enzyme assays (e.g., LOX or BChE inhibition ) under physiological conditions (pH 7.4, 37°C) to mimic in vivo environments.

- Pharmacokinetic profiling: Measure compound stability in plasma, membrane permeability (Caco-2 assays), and metabolic clearance (hepatic microsomes) .

- Dose-response alignment: Adjust in vivo dosing regimens based on in vitro IC₅₀ values and bioavailability data.

Advanced Research Question

Q. What structural modifications enhance pharmacokinetic properties?

Methodological Answer:

- Oxadiazole ring substitution: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability .

- Benzamide optimization: Replace 3-methyl with polar substituents (e.g., morpholinosulfonyl) to enhance solubility and target binding .

- Heterocyclic fusion: Incorporate thiadiazole or dioxane moieties to modulate lipophilicity and blood-brain barrier penetration .

Advanced Research Question

Q. How can mechanistic interactions with biological targets be elucidated?

Methodological Answer:

- Surface plasmon resonance (SPR): Quantify binding affinity to target enzymes (e.g., LOX or BChE) .

- Molecular docking: Use X-ray crystallography or homology models (e.g., PDB IDs) to predict binding poses of the oxadiazole-benzamide scaffold .

- Gene knockout studies: Validate target specificity using CRISPR/Cas9-modified cell lines .

Advanced Research Question

Q. What strategies mitigate toxicity while retaining bioactivity?

Methodological Answer:

- Pro-drug design: Mask reactive groups (e.g., methylbenzamide) with enzymatically cleavable linkers .

- Structure-activity relationship (SAR) analysis: Compare toxicity (e.g., HepG2 cell viability) of analogs with varying substituents .

- In silico toxicity prediction: Use tools like Derek Nexus or ProTox-II to flag structural alerts (e.g., mutagenic sulfonamides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.